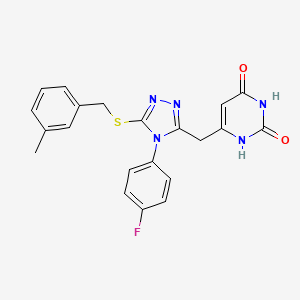

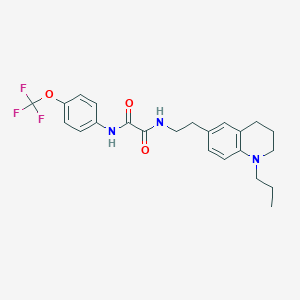

![molecular formula C10H11BrN2O3 B2827135 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid CAS No. 1795517-39-3](/img/structure/B2827135.png)

4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

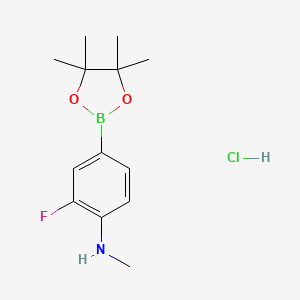

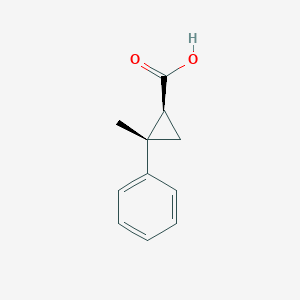

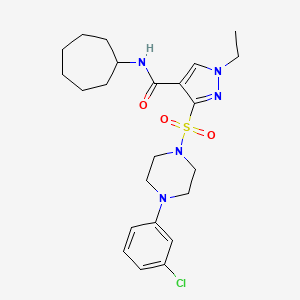

The molecule “4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid” is a complex organic compound. It contains a bromopyridinyl group, a carbamoyl group, and a butanoic acid group . These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.

Chemical Reactions Analysis

The chemical reactivity of “4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid” would likely be influenced by its functional groups. The bromopyridinyl group could potentially undergo nucleophilic substitution reactions, the carbamoyl group might participate in condensation reactions, and the carboxylic acid group could undergo various reactions including esterification and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid” would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the bromine atom might make the compound relatively heavy .Applications De Recherche Scientifique

Electrocatalytic Carboxylation

A novel electrochemical procedure demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to 6-aminonicotinic acid with high yield and selectivity. This method avoids the use of volatile and toxic solvents and catalysts, highlighting a sustainable approach to synthesizing related compounds Feng et al., 2010.

Ligand Synthesis for Biological Labeling

Research on ligands bearing 6-bromo-2,2'-bipyridine pendant arms has explored their transformation and functionalization for potential use in labeling biological materials. The synthetic protocols offer a pathway to designing ligands with oxophilic and anionic sidearms, suitable for various applications in biological research Charbonnière, Weibel, & Ziessel, 2002.

Solvent Influence on Pyridine Derivatives

The reactivity of bromopyridine derivatives in different solvents has been studied, highlighting how solvent polarity affects the substitution reactions. This research provides insights into the chemical behavior of bromopyridine compounds, which can be applied in various chemical synthesis processes Hertog & Jouwersma, 2010.

Photolabile Carbene Generating Labels

The synthesis of 4-(1-Azi-2,2,2-trifluoroethyl)benzoic Acid has been explored for its application as a highly photolabile carbene-generating label. This compound can be readily fixed to biochemical agents, offering potential uses in photoaffinity labeling and other areas where controlled carbene generation is required Nassal, 1983.

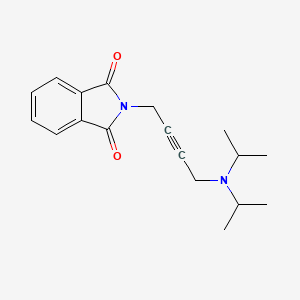

Convertible Isocyanides for Multicomponent Chemistry

The development of 2-isocyanopyridines, particularly 2-bromo-6-isocyanopyridine, as convertible isocyanides for multicomponent chemistry, has been reported. This reagent combines nucleophilicity with good leaving group capacity, demonstrating its utility in synthetic chemistry, including the synthesis of potent opioids Van der Heijden et al., 2016.

Mécanisme D'action

Target of Action

It’s known that boronic acids and their esters, which this compound is likely to form, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters interact with their targets through a process known as suzuki–miyaura (sm) cross-coupling . This process involves a transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

It’s known that the suzuki–miyaura cross-coupling reaction, which this compound is likely involved in, is a widely applied reaction in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The suzuki–miyaura cross-coupling reaction, which this compound is likely involved in, is known to result in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can influence the rate of hydrolysis of boronic acids and their esters . Additionally, the presence of a transition metal catalyst is necessary for the Suzuki–Miyaura cross-coupling reaction .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[(6-bromopyridin-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-7-3-1-4-8(12-7)13-9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJYFTZVACNKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)

![1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide](/img/structure/B2827060.png)

![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827062.png)